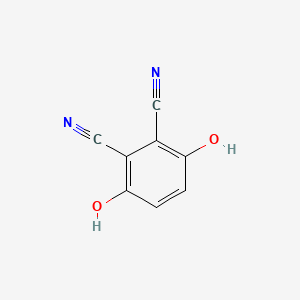

2,3-Dicyanohydroquinone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dihydroxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c9-3-5-6(4-10)8(12)2-1-7(5)11/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAIWVOBMLSHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197109 | |

| Record name | 2,3-Dicyanohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4733-50-0 | |

| Record name | 3,6-Dihydroxy-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4733-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dicyanohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dicyanohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dicyanohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydroxyphthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dicyanohydroquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTR9Y6YSS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2,3 Dicyanohydroquinone

Established Synthetic Pathways for 2,3-Dicyanohydroquinone

A number of synthetic routes have been developed for the preparation of this compound, each with distinct starting materials and reaction conditions. These methods range from direct cyanation of quinone derivatives to multi-step sequences involving protection and deprotection strategies.

One of the historical methods for synthesizing related dicyano compounds involves the cyanation of chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone). wikipedia.orgwikiwand.comsmolecule.com This pathway, first reported by J. Thiele and F. Günther in 1906, is a multi-step process. wikipedia.orgwikiwand.comsmolecule.com While not a direct route to this compound itself, it lays the groundwork for similar cyanation reactions on quinone frameworks. The synthesis of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a common oxidizing agent, involves the cyanation of chloranil. wikipedia.orgwikiwand.comsmolecule.com Modern industrial production of DDQ often starts with the cyanation of hydroquinone (B1673460) to form this compound, which is then chlorinated and oxidized. smolecule.com

| Starting Material | Key Reagents | Product | Reference |

| Chloranil | Cyanating agents | Dicyano-dichloro-benzoquinone derivatives | wikipedia.orgwikiwand.comsmolecule.com |

| Hydroquinone | Cyanating agents | This compound | smolecule.com |

The direct C-H cyanation of hydroquinone using a palladium catalyst offers a more direct approach. This method involves the reaction of hydroquinone with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant. The hydroxyl groups on the hydroquinone ring direct the cyanation to the ortho positions, leading to the formation of this compound. Research indicates that electron-rich aromatic compounds are particularly favorable for this type of reaction, with yields reaching up to 70%.

| Substrate | Cyanide Source | Catalyst | Oxidant | Yield | Reference |

| Hydroquinone | Trimethylsilyl cyanide (TMSCN) | Pd(OAc)₂ | Various | Up to 70% |

2,3-Diaminophenol can be converted to this compound through an oxidative cyanation process. This reaction typically employs reagents such as ammonium (B1175870) persulfate and sodium cyanide. The proposed mechanism involves the oxidation of the amino groups to nitro intermediates, which are then substituted by cyanide ions through nucleophilic attack. However, a significant drawback of this method is the formation of mixed regioisomers, which necessitates purification by chromatography, potentially limiting its large-scale industrial application.

| Starting Material | Reagents | Key Intermediate | Drawback | Reference |

| 2,3-Diaminophenol | Ammonium persulfate, Sodium cyanide | Nitro intermediates | Formation of mixed regioisomers |

A robust, two-step method for synthesizing this compound involves an initial halogenation of hydroquinone followed by cyanation. In the first step, hydroquinone is subjected to directed halogenation at the 2 and 3 positions using bromine or iodine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃). The resulting 2,3-dihalohydroquinone is then treated with a cyanide source, most commonly copper(I) cyanide (CuCN), in an Ullmann-type coupling reaction. This second step substitutes the halogen atoms with cyano groups, affording this compound with reported purities exceeding 85%.

| Step | Reactants | Reagents/Catalysts | Product | Purity | Reference |

| 1. Halogenation | Hydroquinone | Bromine or Iodine, FeCl₃ | 2,3-Dihalohydroquinone | - | |

| 2. Cyanation | 2,3-Dihalohydroquinone | Copper(I) cyanide (CuCN) | This compound | >85% |

| Starting Material | Key Reagents | Intermediate | Yield | Reference |

| 2,3-Diaminohydroquinone | Sodium nitrite, HCl, CuCN | Diazonium salt | 30-40% |

| Starting Material | Reaction Type | Key Feature | Advantage | Disadvantage | Reference |

| 3,6-Dialkoxyphthalonitrile | Acidic or Basic Hydrolysis | Protection/Deprotection | Precise functional group manipulation | Additional synthetic steps, increased cost | |

| 1,4-Diacetoxy-2,3-dicyanobenzene (B160749) | Enzymatic Hydrolysis | Cell-permeable precursor | Allows for intracellular generation | Specific to biological applications |

One-Pot Synthesis from p-Benzoquinone via 2,3-Diformyl Hydroquinone, Followed by Oximation and Elimination

A notable synthetic route to this compound begins with p-benzoquinone and proceeds through a 2,3-diformyl hydroquinone intermediate. google.com This process involves two main stages, with the latter stage combining oximation and elimination reactions in a single pot. google.com

The first step is the synthesis of 2,3-diformyl hydroquinone (also known as 3,6-dihydroxyphthalaldehyde). google.com This is achieved by reacting p-benzoquinone with urotropine in an organic acid, such as polyphosphoric acid, acetic acid, or trifluoroacetic acid. google.com The acid serves as both a solvent and a provider of the acidic environment necessary for the formylation reaction. google.com The mixture is heated, and after the reaction is complete, it is cooled and poured into ice water to precipitate the 2,3-diformyl hydroquinone intermediate. google.com

The second step converts the intermediate into the final product, this compound. google.com The 2,3-diformyl hydroquinone is mixed with hydroxylamine (B1172632) hydrochloride, an alkaline substance like sodium formate, and an organic acid such as formic acid or acetic acid. google.com This mixture is heated to reflux. google.com In this one-pot reaction, the diformyl compound first undergoes oximation with hydroxylamine hydrochloride, and the resulting oxime is then dehydrated in the acidic medium to yield the dicyano groups, completing the synthesis. google.com This method is highlighted for its operational simplicity and high yield. google.comsmolecule.com

Table 1: Reaction Steps for Synthesis from p-Benzoquinone

| Step | Starting Materials | Key Reagents | Solvent / Catalyst | Product |

| 1: Formylation | p-Benzoquinone, Urotropine | - | Organic Acid a (e.g., Polyphosphoric Acid) | 2,3-Diformyl Hydroquinone |

| 2: Oximation & Elimination | 2,3-Diformyl Hydroquinone | Hydroxylamine Hydrochloride, Sodium Formate | Organic Acid b (e.g., Formic Acid) | This compound |

Novel and Green Synthetic Approaches for this compound

The synthesis of this compound via the 2,3-diformyl hydroquinone intermediate is considered a relatively green and novel approach. google.com Its primary advantage lies in avoiding the use of extremely toxic cyanide sources, such as copper(I) cyanide, which are employed in more traditional halogenation-cyanation sequential methods. google.com Instead, it utilizes hydroxylamine hydrochloride for the cyanation step, which presents a lower environmental pollution risk and a higher safety coefficient. google.com

Optimization of Synthetic Conditions for Enhanced Yields and Purity in this compound Production

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Research and patent literature demonstrate that careful control over reactant ratios, temperature, and reaction time significantly impacts the outcome. google.com

In the first step (formylation of p-benzoquinone), adjusting the molar ratio of p-benzoquinone to urotropine is key. A ratio of 1:2 to 1:3, combined with a reaction temperature of 80-100°C, can achieve a yield of over 80% for the 2,3-diformyl hydroquinone intermediate. google.com

For the second step (conversion to DCHQ), both the ratio of reagents and the reaction time are crucial variables. The molar ratio of the 2,3-diformyl hydroquinone intermediate to hydroxylamine hydrochloride is typically in the range of 1:1 to 1:3. google.com Increasing the amount of hydroxylamine hydrochloride and sodium formate, along with extending the reflux time, has been shown to improve the final yield significantly. google.com

Table 2: Optimization of DCHQ Synthesis (Step 2)

| Example | Intermediate (mol) | Hydroxylamine HCl (mol) | Sodium Formate (g) | Reaction Time (hours) | Final Yield (%) |

| A | 0.731 | 1.079 | 30 | 4 | 73.5 |

| B | 0.721 | 1.079 | 30 | 6 | 73.8 |

| C | 0.719 | 1.799 | 50 | 7 | 84.7 |

Data derived from examples in patent CN117105817B. google.com

As shown in the table, increasing the quantity of hydroxylamine hydrochloride and sodium formate, as well as the reaction time from 4 to 7 hours, resulted in a notable increase in yield from approximately 73.5% to 84.7%. google.com

Scale-Up Considerations and Industrial Synthesis Challenges for this compound

While the described synthetic method is reported to be amenable to industrial production, scaling up from the laboratory presents several challenges. google.com

Reagent Handling and Cost : The use of polyphosphoric acid in the first step can be challenging on an industrial scale due to its high viscosity, which complicates stirring and transfer, and its corrosive nature, which requires specialized equipment. The cost and availability of all starting materials and reagents at bulk scale are primary economic considerations.

Thermal Management : The formylation reaction is heated, and the oximation/elimination step is conducted at reflux. google.com Managing heat transfer effectively in large-scale reactors is crucial to ensure consistent reaction temperatures, prevent side reactions, and maintain safety.

Work-Up and Purification : The work-up procedure involves pouring the reaction mixture into large volumes of ice water to precipitate the product. google.com On an industrial scale, this requires handling massive quantities of aqueous waste. The subsequent filtration and drying of the product must be efficient to handle large batch sizes. Solvent recovery, particularly of formic or acetic acid, would be necessary for economic and environmental reasons.

Process Safety : Although this method avoids highly toxic cyanides, the reaction still involves corrosive acids and heating, which pose safety risks that must be managed through robust engineering controls and safety protocols in an industrial setting. google.com

Despite these challenges, the high yields and avoidance of acutely toxic reagents make this synthetic route a promising candidate for the industrial synthesis of this compound. google.com

Advanced Reaction Mechanisms and Chemical Transformations of 2,3 Dicyanohydroquinone

Redox Chemistry of 2,3-Dicyanohydroquinone

The redox behavior of this compound is central to its utility in organic synthesis. The presence of electron-withdrawing cyano groups significantly influences its electronic properties, facilitating both oxidation and reduction processes. This versatility allows it to participate in a variety of chemical reactions, primarily centered around electron and hydride transfer.

Oxidation Pathways and Quinone Formation

This compound can be readily oxidized to form its corresponding quinone derivatives. This transformation is a key step in the synthesis of important oxidizing agents used widely in organic chemistry.

A primary oxidation pathway for this compound involves its conversion to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This process typically involves a two-step sequence: chlorination followed by oxidation. rsc.orgsantiago-lab.com In a laboratory setting, this compound can be chlorinated in refluxing acetic acid. cdnsciencepub.com The resulting 2,3-dichloro-5,6-dicyanohydroquinone is then oxidized using an oxidizing agent such as lead (IV) oxide (PbO₂) or manganese dioxide (MnO₂) to yield DDQ. santiago-lab.comnih.gov Other methods for this oxidation include the use of dilute nitric acid. tandfonline.com

The synthesis of DDQ from this compound is a significant process as DDQ is a powerful and versatile oxidant in its own right. rsc.orgsantiago-lab.com First synthesized in 1906 by Thiele and Gunther, its potential as a dehydrogenation agent sparked significant interest. rsc.orgwikipedia.org

DDQ is a potent oxidizing agent with a high reduction potential, widely employed for the dehydrogenation of a variety of organic compounds. rsc.orgrsc.orgnih.gov Its efficacy stems from the presence of two chlorine atoms and two nitrile groups on the benzoquinone ring, which are strong electron-withdrawing groups. rsc.org This structural feature makes DDQ a powerful electron acceptor.

DDQ is particularly effective in the dehydrogenation of hydroaromatic compounds to their aromatic counterparts and the oxidation of activated methylene (B1212753) and hydroxy groups to carbonyl compounds. rsc.orgsantiago-lab.com For instance, it can convert tetralin to naphthalene (B1677914). wikipedia.org It is also used for the selective oxidation of allylic and benzylic alcohols to the corresponding aldehydes or ketones. santiago-lab.com Furthermore, DDQ has found applications in oxidative coupling and cyclization reactions, as well as in the deprotection of certain protecting groups like p-methoxybenzyl (PMB) ethers. santiago-lab.comacsgcipr.orgorganic-chemistry.org

Formation of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Reduction Pathways and Hydroquinone (B1673460) Formation

The oxidized form, DDQ, can be reduced back to 2,3-dichloro-5,6-dicyanohydroquinone (often abbreviated as DDHQ). wikipedia.org This reduction occurs as DDQ accepts electrons or a hydride ion from a substrate during an oxidation reaction. The resulting hydroquinone is often poorly soluble in common reaction solvents like dioxane and benzene (B151609), which facilitates its removal from the reaction mixture by precipitation. wikipedia.org This insolubility is advantageous for reaction workup. orgsyn.org The regeneration of DDQ from the recovered hydroquinone is possible, for example, by oxidation with nitric acid, making the process recyclable. nih.govorgsyn.org

Accessible Oxidation States: Quinone, Semiquinone, and Hydroquinone

The this compound/DDQ system can exist in three principal oxidation states: the fully reduced hydroquinone, an intermediate one-electron-reduced semiquinone radical anion, and the fully oxidized quinone. rsc.orgrsc.orgnih.gov This versatility in accessible oxidation states is fundamental to its role in both one-electron (single-electron transfer, SET) and two-electron (hydride transfer) processes. rsc.org The formation of radical cations from various substrates by excited-state DDQ highlights the accessibility of the semiquinone state. rsc.orgnih.gov

| Oxidation State | Chemical Species | Key Features |

| Quinone | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Fully oxidized, strong electron acceptor, potent oxidizing agent. rsc.orgrsc.org |

| Semiquinone | DDQ radical anion | One-electron reduced, intermediate in single-electron transfer (SET) pathways. rsc.orgnih.gov |

| Hydroquinone | 2,3-Dichloro-5,6-dicyanohydroquinone (DDHQ) | Two-electron reduced, product of DDQ oxidation reactions. rsc.orgrsc.org |

Hydride Transfer Reactions Mediated by this compound

While this compound itself is the reduced form, its oxidized counterpart, DDQ, is a key mediator of hydride transfer reactions. rsc.orgrsc.orgnih.gov The generally accepted mechanism for dehydrogenation by DDQ involves the transfer of a hydride ion (H⁻) from the substrate to one of the quinone oxygens. rsc.org This is followed by the rapid transfer of a proton (H⁺) to the resulting phenolate (B1203915) ion, forming the stable hydroquinone. rsc.org

This hydride abstraction mechanism is central to the oxidation of many substrates, including the dehydrogenation of hydrocarbons and the oxidation of alcohols. rsc.orgdu.ac.in While the hydride transfer model is widely applicable, some reactions involving DDQ may proceed through a single-electron transfer (SET) mechanism, leading to radical intermediates. acsgcipr.orgdu.ac.in The specific pathway can be influenced by the substrate and reaction conditions. acs.org

Electron Transfer Studies with this compound Dianions

The dianion of this compound ((CN)₂Q²⁻) is a potent reducing agent formed through the deprotonation of the parent hydroquinone. oup.com Studies have demonstrated that electron transfer from this dianion to various electron acceptors occurs efficiently in deaerated acetonitrile (B52724) (MeCN). oup.com The nature of the final products, resulting from either one-electron or two-electron oxidation of the dianion, is contingent upon the one-electron oxidation potentials of both the dianion (X-Q²⁻) and the corresponding semiquinone radical anion (X-Q⁻•). oup.com

The viability of electron transfer from hydroquinone dianions to oxidants is primarily governed by the difference in the one-electron redox potentials between the electron donor and acceptor. oup.com For instance, the this compound dianion readily participates in electron transfer with acceptors such as the 10-methylacridinium (B81027) ion (AcrH⁺) and tetraphenylporphyrin (B126558) cobalt(III) ([Co(tpp)]⁺). oup.com This process yields products like 10,10'-dimethyl-9,9'-biacridine ((AcrH)₂) and [Co(tpp)], respectively. oup.com The redox properties of quinones and hydroquinones are fundamental to their role in various electron-transport systems. oup.com

The table below summarizes the electron transfer behavior of this compound dianion with a specific oxidant.

| Electron Donor | Oxidant | Electron Transfer Occurs? | Free Energy Change (ΔG°et) |

| (CN)₂Q²⁻ | [Co(tpp)]⁺ | Yes | < 0 |

| Data derived from studies in deaerated MeCN. oup.com |

Substitution Reactions Involving this compound Derivatives

This compound serves as a versatile precursor for a variety of 3,6-disubstituted phthalonitriles through several substitution reaction pathways. worldscientific.comresearchgate.net These transformations primarily involve reactions at the hydroxyl groups (O-alkylation, triflation) or, less commonly, at the cyano groups. The resulting derivatives are crucial intermediates, particularly in the synthesis of complex molecules like phthalocyanines. worldscientific.comresearchgate.net

Nucleophilic Substitution Reactions of Cyano Groups

The cyano groups present on the this compound ring system can participate in nucleophilic substitution reactions. smolecule.com This reactivity allows for the introduction of a diverse range of functional groups into the molecule's structure, making it a valuable intermediate for synthetic chemists. smolecule.com The electron-withdrawing nature of the cyano groups facilitates interactions with nucleophiles, which attack the carbon atom of the nitrile. smolecule.comyoutube.com

O-Alkylation to Afford 3,6-Dialkoxyphthalonitriles

One of the earliest and most significant applications of this compound is its O-alkylation to produce 3,6-dialkoxyphthalonitriles. worldscientific.comgrafiati.comresearchgate.net This reaction converts the two hydroxyl groups into alkoxy groups. These resulting 3,6-dialkoxyphthalonitriles are immediate precursors for synthesizing near-infrared absorbing phthalocyanine (B1677752) derivatives. worldscientific.comresearchgate.netgrafiati.com

The general reaction scheme for O-alkylation is as follows: this compound + 2 R-X → 3,6-Dialkoxyphthalonitrile + 2 HX (Where R is an alkyl group and X is a halide or other leaving group)

Triflation of this compound to Bis-Triflate Derivative

To further expand its synthetic utility, this compound can be converted into its bis-triflate derivative, 2,3-dicyanophenyl-bis(1,4-trifluoromethanesulfonate). researchgate.netacrhem.org This transformation is typically achieved by treating the hydroquinone with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine. acrhem.org The triflate groups are excellent leaving groups, making the resulting bis-triflate derivative a highly valuable precursor for further functionalization. worldscientific.comresearchgate.net

| Reactant | Reagent | Product |

| This compound | Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine | 2,3-Dicyanophenyl-bis(1,4-trifluoromethanesulfonate) |

| Reaction conditions typically involve low temperatures (e.g., -78 °C) in a solvent like dichloromethane. acrhem.org |

The triflation of this compound significantly enhances its reactivity towards nucleophilic aromatic substitution (SₙAr) reactions. worldscientific.comresearchgate.netgrafiati.com The potent electron-withdrawing nature of the triflate group, combined with that of the adjacent cyano groups, activates the aromatic ring for attack by nucleophiles. This susceptibility allows for the displacement of the triflate groups, providing a versatile route to a wide array of 3,6-disubstituted phthalonitriles. worldscientific.comgrafiati.comgrafiati.com

A prominent example of the SₙAr reactivity of the bis-triflate derivative is its reaction with thiols. worldscientific.comresearchgate.netgrafiati.com This reaction readily proceeds to yield 3,6-bis(alkylsulfanyl) and 3,6-bis(arylsulfanyl)phthalonitriles. grafiati.comresearchgate.net The sulfur nucleophile attacks the carbon atoms bearing the triflate leaving groups, displacing them to form new carbon-sulfur bonds. This method is a key step in synthesizing precursors for thio-substituted phthalocyanines, which exhibit interesting photophysical properties. worldscientific.comacrhem.org For example, 1,4,8,11,15,18,22,25-octakis(4-tert-butylthiophenyl)Zn(II) phthalocyanine is synthesized from a precursor derived from the reaction of the bis-triflate with 4-tertiarybutylbenzenethiol. acrhem.org

| Starting Material | Nucleophile | Product Class |

| 2,3-Dicyanophenyl-bis(1,4-trifluoromethanesulfonate) | Alkyl/Aryl Thiols (R-SH) | 3,6-Bis(alkylsulfanyl)/Bis(arylsulfanyl)phthalonitriles |

| This reaction provides access to precursors for thio-substituted phthalocyanines. worldscientific.comresearchgate.netgrafiati.com |

Reaction with Thiols to Yield 3,6-Bis(alkylsulfanyl) and 3,6-Bis(arylsulfanyl)phthalonitriles

Cross-Coupling Reactions Utilizing this compound Bis-Triflate

The bis-triflate of this compound is an ideal precursor for a variety of cross-coupling reactions. worldscientific.comresearchgate.netgrafiati.comresearchgate.net The triflate groups serve as excellent leaving groups in transition metal-catalyzed reactions, enabling the formation of new carbon-carbon bonds at the 3 and 6 positions of the phthalonitrile (B49051) core. wikipedia.org This strategy has been effectively employed in both Negishi and Suzuki couplings to introduce a range of alkyl and aryl substituents. worldscientific.comresearchgate.net

Nickel-Catalyzed Negishi Coupling with Alkylzinc Halide Derivatives

The nickel-catalyzed Negishi coupling provides a robust method for synthesizing 3,6-dialkylphthalonitriles from this compound bis-triflate. researchgate.netgrafiati.com This reaction involves the coupling of the bis-triflate with alkylzinc halide derivatives in the presence of a nickel catalyst, such as those based on Ni(PPh₃)₄ or Ni(acac)₂. researchgate.netwikipedia.orgcore.ac.uk The process has been successfully applied to produce various 3,6-dialkylphthalonitriles and 3,6-bis(substituted alkyl)phthalonitriles. worldscientific.comgrafiati.com Research indicates that this method can be more efficient than other coupling protocols for certain substrates. worldscientific.comgrafiati.com

Table 1: Reported Yields for Nickel-Catalyzed Negishi Coupling

| Product Type | Yield Range | Citations |

| 3,6-Dialkylphthalonitriles | ca. 40% - 70% | researchgate.net, grafiati.com, grafiati.com, worldscientific.com |

| 3,6-Bis(substituted alkyl)phthalonitriles | ca. 40% - 70% | researchgate.net, grafiati.com, grafiati.com, worldscientific.com |

Suzuki Coupling for the Preparation of 3,6-Diarylphthalonitriles

The Suzuki coupling reaction is another powerful tool that utilizes this compound bis-triflate as a substrate. worldscientific.com This palladium-catalyzed reaction couples the bis-triflate with arylboronic acids to form 3,6-diarylphthalonitriles. worldscientific.comresearchgate.netorganic-chemistry.org The reaction typically proceeds in the presence of a palladium catalyst and a base, which is necessary to activate the boronic acid for transmetalation. organic-chemistry.org This method has proven effective for introducing various aryl groups, yielding products that are precursors to complex phthalocyanine derivatives. worldscientific.comresearchgate.net

Table 2: Reported Yields for Suzuki Coupling

| Product Type | Yield Range | Citations |

| 3,6-Diarylphthalonitriles | 65% - 70% | researchgate.net, grafiati.com, worldscientific.com, worldscientific.com |

Other Significant Chemical Transformations and Derivatizations of this compound

Beyond its use in cross-coupling reactions, this compound and its derivatives undergo several other important chemical transformations.

O-Alkylation : One of the earliest applications of this compound was its O-alkylation to produce 3,6-dialkoxyphthalonitriles. worldscientific.comworldscientific.comgrafiati.com These products are direct precursors for near-infrared absorbing phthalocyanine derivatives. worldscientific.com

Synthesis of Thioether Derivatives : The bis-triflate derivative readily reacts with thiols through an SNAr mechanism to yield 3,6-bis(alkylsulfanyl) and 3,6-bis(arylsulfanyl)phthalonitriles. researchgate.networldscientific.comresearchgate.netgrafiati.com

Precursor to Halogenated Derivatives : this compound can serve as a starting material for halogenated compounds. For instance, it is a precursor to monobromo and dibromo derivatives of 3,6-dibutoxyphthalonitrile (B1309115). worldscientific.comresearchgate.netresearchgate.net These halogenated intermediates offer further opportunities for subsequent cross-coupling reactions to build more complex, highly substituted molecules. worldscientific.comresearchgate.netresearchgate.net

Oxidation to DDQ : this compound can be converted into the potent oxidizing agent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). wikipedia.orgrsc.org The synthesis involves a chlorination step followed by oxidation. rsc.org DDQ is a widely used reagent for dehydrogenation reactions in organic synthesis. wikipedia.org

Spectroscopic Characterization and Computational Analysis in 2,3 Dicyanohydroquinone Research

Advanced Spectroscopic Methodologies for 2,3-Dicyanohydroquinone and its Derivatives

UV-Vis Spectroscopy in Elucidating Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uk In organic molecules like this compound, this absorption is typically restricted to functional groups, known as chromophores, that have valence electrons with low excitation energies. shu.ac.uk

The presence of both electron-donating hydroxyl (-OH) groups and electron-withdrawing cyano (-C≡N) groups on the benzene (B151609) ring creates a complex electronic structure. This allows for various electronic transitions, primarily of the n → π* and π → π* types. shu.ac.uk The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital, while π → π* transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. shu.ac.ukuzh.ch These transitions are responsible for the compound's strong ultraviolet absorption characteristics. nih.gov This property is particularly advantageous in applications such as matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS), where strong absorption enhances detection capabilities. nih.gov

Table 1: Electronic Transition Types in UV-Vis Spectroscopy

| Transition Type | Description |

|---|---|

| **σ → σ*** | Promotion of an electron from a σ bonding orbital to a σ* anti-bonding orbital. |

| **n → σ*** | Promotion of an electron from a non-bonding orbital to a σ* anti-bonding orbital. shu.ac.uk |

| **π → π*** | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch |

| **n → π*** | Promotion of an electron from a non-bonding orbital to a π* anti-bonding orbital. uzh.ch |

Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. The FT-IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key absorption peaks for this compound include:

O-H stretching: Associated with the hydroxyl groups.

C-H stretching: Aromatic C-H bonds are observed around 3115 cm⁻¹.

C≡N stretching: A prominent peak for the nitrile groups appears around 2200-2300 cm⁻¹. A reported value is 2550 cm⁻¹.

C=C stretching: Vibrations of the aromatic ring are seen in the 1472 to 1601 cm⁻¹ range.

These spectral signatures provide definitive evidence for the presence of the hydroxyl and cyano functionalities, confirming the molecular structure of this compound.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3115 | Stretching researchgate.net |

| Nitrile (C≡N) | 2550 | Stretching researchgate.net |

| Aromatic C=C | 1601 | Stretching researchgate.net |

| Hydroxyl (O-H) | (Not specified) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. weebly.com Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound. libretexts.org

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the aromatic ring and the protons of the hydroxyl groups. The chemical shifts of these signals are influenced by the electron-withdrawing cyano groups, providing insight into the electronic distribution within the ring.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule, including the carbons of the benzene ring, the cyano groups, and those attached to the hydroxyl groups.

The analysis of chemical shifts, peak integrations, and coupling patterns in the NMR spectra allows for the unambiguous confirmation of the 2,3-dicyano substitution pattern on the hydroquinone (B1673460) framework. weebly.comlibretexts.org

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound, which is 160.13 g/mol . nih.gov This information is crucial for confirming the identity of the synthesized compound.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is an advanced mass spectrometry technique used for the spatial analysis of molecules within a sample. labxchange.org In this method, a matrix compound is co-crystallized with the analyte on a target plate. A laser is then used to desorb and ionize the analyte molecules, which are subsequently analyzed by the mass spectrometer. frontiersin.org

This compound has been identified as a novel and effective matrix for positive-ion MALDI-MS imaging, particularly for the enhanced detection of lipids in biological tissues. nih.gov Its desirable properties for this application include:

Strong UV absorption nih.gov

Low volatility under high vacuum nih.gov

High chemical stability nih.gov

Formation of uniform, micrometer-sized crystals nih.gov

High ionization efficiency for lipids nih.gov

These characteristics allow for the detailed mapping of the spatial distribution of various lipids within tissue sections, providing valuable insights in biomedical research. nih.govacs.orgresearchgate.net

X-Ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with X-rays, researchers can determine the precise coordinates of each atom in the crystal lattice. wikipedia.orgdectris.com

This analysis provides fundamental information about:

Unit cell dimensions: The size and shape of the repeating unit of the crystal lattice.

Bond lengths and angles: Precise measurements of the distances and angles between atoms.

Intermolecular interactions: Details of forces such as hydrogen bonding that influence the packing of molecules in the crystal.

Crystallographic studies have shown that this compound typically forms as a brown to khaki colored crystalline powder or needles. The arrangement of molecules within the crystal is stabilized by an intramolecular hydrogen bonding network, which significantly affects the compound's stability and reactivity.

Table 3: Summary of Spectroscopic and Analytical Techniques for this compound

| Technique | Information Obtained |

|---|---|

| UV-Vis Spectroscopy | Electronic transitions, chromophore identification |

| FT-IR Spectroscopy | Presence of functional groups (e.g., -OH, -C≡N) |

| NMR Spectroscopy | Detailed molecular structure and connectivity |

| Mass Spectrometry | Molecular weight and elemental composition |

| MALDI-MSI | Spatial distribution of molecules in a sample |

| X-Ray Diffraction | Crystal structure, bond lengths, and intermolecular forces |

Raman Spectroscopy

Raman spectroscopy serves as a valuable analytical tool, offering complementary information to infrared spectroscopy for the characterization of this compound. This technique is particularly effective for observing the vibrational modes of the nitrile (C≡N) functional groups. hilarispublisher.com

In studies involving the synthesis of covalent triazine frameworks, Raman spectroscopy has been instrumental in monitoring the progress of polymerization reactions. The disappearance of the characteristic nitrile bands in the Raman spectrum indicates the successful conversion of the this compound monomer into the polymeric structure. hilarispublisher.com This demonstrates the utility of Raman spectroscopy in tracking chemical transformations involving this compound. hilarispublisher.com While a specific Raman spectrum for isolated this compound is not detailed in the provided context, its application in monitoring the reactivity of its nitrile groups is a key finding. hilarispublisher.com

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry provides indispensable insights into the intrinsic properties of this compound, helping to rationalize its observed chemical behavior and predict its reactivity.

The electronic landscape of this compound is distinguished by the presence of both electron-donating hydroxyl (-OH) groups and electron-withdrawing cyano (-C≡N) groups. This unique combination governs its reactivity and interactions. Computational analyses, particularly of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are crucial for understanding its chemical behavior. The interaction between the HOMO and LUMO is fundamental to the formation of charge-transfer complexes.

Studies on related systems show that the HOMO and LUMO are often localized on specific parts of the molecule, influencing its electron-donating and accepting capabilities. rsc.orgacs.org For instance, in a derivative of this compound, the HOMO and LUMO were found to reside mainly on the naphthalene (B1677914) diimide (NDI) core and a carboxylate group, respectively. rsc.org This separation of electron density is key to its function in various applications.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reaction mechanisms of this compound and its derivatives. DFT calculations, for example at the B3LYP/6-311++G** level of theory, have been used to optimize molecular geometries and confirm electronic distributions. rsc.org Such calculations have been instrumental in understanding the dehydrogenation of secondary amines by the related oxidant 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), providing mechanistic information about the reaction. rsc.org

DFT studies on systems incorporating the this compound framework have been performed at the M06-2X/6-31+G** level of theory to elucidate the electronic structure and bonding characteristics. These calculations help to explain the compound's role as a mediator in hydride transfer reactions.

Table 1: Computational Parameters from DFT Studies

| Parameter | Value/Description | Method |

|---|---|---|

| Calculation Level | M06-2X/6-31+G | DFT |

| Calculation Level | B3LYP/6-311++G | DFT |

| Properties Calculated | Electronic Structure, Molecular Orbitals, Reaction Mechanisms | DFT |

Theoretical calculations are pivotal in predicting the reactivity of this compound and the pathways of its reactions. The molecule can exist in three accessible oxidation states: the hydroquinone (reduced form), semiquinone (one-electron oxidized), and quinone (two-electron oxidized). rsc.orgnih.gov This redox versatility makes it an active participant in various chemical transformations, particularly as an oxidizing agent.

Computational studies have explored its role in hydride transfer reactions, which are fundamental to the functionalization of C-H bonds and the dehydrogenation of various substrates. rsc.org For example, in the context of Diels-Alder reactions, computational studies suggest that electron-withdrawing substituents on the dienophile can enhance reaction rates.

The conformation of this compound and its ability to form intermolecular interactions are critical to its physical and chemical properties. The presence of both hydrogen bond donors (-OH groups) and acceptors (-C≡N groups) allows for the formation of intramolecular and intermolecular hydrogen bonds. nih.gov These interactions significantly influence the molecule's stability and its packing in the solid state.

The two cyano groups on the this compound ring are strong electron-withdrawing substituents. Computational studies are essential to quantify the impact of these groups on the electronic structure and reactivity of the molecule. These studies can calculate various electronic parameters, such as atomic charges and molecular electrostatic potentials, to illustrate the electron-deficient nature of the aromatic ring.

The electron-withdrawing nature of the cyano groups enhances the acidity of the hydroxyl protons and increases the oxidizing potential of the corresponding quinone. This effect has been noted in studies of related hydroquinones, where electron-withdrawing groups were found to increase biological activity in some cases. mdpi.com DFT calculations can provide a quantitative understanding of these substituent effects, correlating them with experimentally observed reactivity. researchgate.net

Applications of 2,3 Dicyanohydroquinone in Diverse Research Fields

Organic Synthesis Applications of 2,3-Dicyanohydroquinone

This compound (DCHQ) is a versatile organic compound that serves as a crucial building block and reagent in various synthetic pathways. Its chemical structure, featuring a hydroquinone (B1673460) ring substituted with two adjacent cyano groups, allows it to participate in a range of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules. smolecule.com

A primary application of this compound in organic synthesis is its role as a starting material for a wide array of 3,6-disubstituted phthalonitriles. worldscientific.comworldscientific.com These phthalonitrile (B49051) derivatives are themselves important precursors for the synthesis of larger, functional macrocycles. worldscientific.com The reactivity of the hydroxyl groups on the hydroquinone ring allows for straightforward modifications. For example, O-alkylation of this compound is a common method to produce 3,6-dialkoxyphthalonitriles. worldscientific.com

Furthermore, the conversion of the hydroxyl groups into triflate (trifluoromethanesulfonate) groups significantly expands its synthetic utility. worldscientific.comresearchgate.net The resulting bis-triflate derivative is an excellent substrate for various substitution and coupling reactions, enabling the introduction of a diverse range of functionalities onto the phthalonitrile scaffold. worldscientific.com

Table 1: Synthesis of Phthalonitrile Derivatives from this compound

| Derivative Class | Synthetic Strategy | Reactant/Condition Example | Reference |

|---|---|---|---|

| 3,6-Dialkoxyphthalonitriles | O-alkylation | Alkylating agent (e.g., p-toluenesulfonic acid esters, alkyl halides) | worldscientific.comgoogle.com |

| Phthalonitrile-3,6-ditriflate | Triflation | Trifluoromethanesulfonic anhydride (B1165640) | smolecule.comresearchgate.net |

| 3,6-Bis(alkylsulfanyl)phthalonitriles | SNAr reaction with bis-triflate | Thiols | worldscientific.com |

| 3,6-Bis(arylsulfanyl)phthalonitriles | SNAr reaction with bis-triflate | Thiols | worldscientific.com |

| 3,6-Dialkylphthalonitriles | Negishi coupling with bis-triflate | Alkylzinc halide derivatives | worldscientific.com |

| 3,6-Diarylphthalonitriles | Suzuki coupling with bis-triflate | Arylboronic acids | worldscientific.comresearchgate.net |

| Bromo-derivatives | Bromination of alkoxy derivatives | - | worldscientific.comresearchgate.net |

The phthalonitrile derivatives synthesized from this compound are immediate precursors for the creation of 1,4,8,11,15,18,22,25-octasubstituted phthalocyanine (B1677752) derivatives. worldscientific.comworldscientific.com Phthalocyanines are large, aromatic macrocyclic compounds with extensive applications, and the substituents on their periphery dictate their physical and chemical properties. jmchemsci.com The cyclotetramerization of these substituted phthalonitriles, often in the presence of a metal salt, yields the corresponding metallophthalocyanines. umich.edu

By starting with this compound, chemists can strategically introduce substituents at the non-peripheral (1,4) positions of the phthalocyanine macrocycle. researchgate.netjmchemsci.comscirp.org For instance, 3,6-bis(arylsulfanyl)phthalonitrile, derived from DCHQ, can be used to synthesize nonperipheral arylsulfanyl-substituted phthalocyanines. researchgate.net This strategic placement of substituents is crucial for fine-tuning the electronic and optical properties of the final phthalocyanine molecule. scirp.org

A significant outcome of using this compound as a precursor is the synthesis of phthalocyanines that absorb light in the near-infrared (NIR) region. worldscientific.comresearchgate.net The introduction of specific substituents, such as alkylsulfanyl or arylsulfanyl groups derived from DCHQ, at the non-peripheral positions causes a significant bathochromic shift (a shift to longer wavelengths) of the Q-band, the characteristic strong absorption band of phthalocyanines. worldscientific.comresearchgate.net

These NIR-absorbing dyes are valuable for applications such as data storage, photovoltaic cells, and photodynamic therapy. jmchemsci.comworldscientific.comworldscientific.com A notable example is lead 1,4,8,11,15,18,22,25-octakis(thiophenylmethyl)phthalocyanine, which is synthesized in three steps from this compound and exhibits a strong Q-band absorption at 857 nm. researchgate.networldscientific.comworldscientific.com Research has demonstrated the synthesis of various non-peripheral thio-alkyl and thio-aryl substituted zinc and lead phthalocyanines from DCHQ, with absorption maxima extending into the NIR spectrum. researchgate.netjmchemsci.com

Table 2: Examples of NIR-Absorbing Phthalocyanines Derived from this compound

| Phthalocyanine Derivative | Central Metal | Key Precursor from DCHQ | Q-Band Absorption (nm) | Reference |

|---|---|---|---|---|

| Octakis(thiophenylmethyl)phthalocyanine | Lead (Pb) | 1,2-Dicyanobenzene-3,6-thiophenols | 857 | researchgate.networldscientific.comworldscientific.com |

| Octakis(thioaryl)phthalocyanines | Various metals | 3,6-Bis(arylsulfanyl)phthalonitrile | ~860 | researchgate.net |

| Hexakis(thiophenylmethyl)phthalocyanine | Metal-free | 3,6-Bis(thiophenylmethyl)phthalonitrile | 773 | scirp.org |

Beyond its role as a synthetic precursor, this compound is a key starting material for the synthesis of other important reagents. smolecule.com Most notably, it is the precursor to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a powerful and widely used oxidizing agent. santiago-lab.comcdnsciencepub.comrsc.orgwikipedia.org The synthesis of DDQ involves the chlorination of this compound followed by oxidation. santiago-lab.comrsc.org DDQ is employed in a multitude of organic transformations, including the dehydrogenation of hydroaromatic compounds, the selective oxidation of allylic and benzylic alcohols, and the oxidative deprotection of certain protecting groups. santiago-lab.comrsc.org

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. csfusion.orgresearchgate.net The molecular design strategy is central to creating organic semiconductors with desired charge transport and optical properties. csfusion.org While direct use of this compound in the final semiconductor structure is less common, its derivatives play a role. The synthesis of complex organic semiconductors often involves cross-coupling reactions where functionalized building blocks are pieced together. nih.govrsc.org The versatile phthalonitrile and phthalocyanine derivatives originating from DCHQ, with their tunable electronic and optical properties, are relevant to the broader synthetic strategies employed in creating new organic semiconductor materials. worldscientific.comresearchgate.net

Synthesis of Substituted Phthalocyanines and Phthalocyanine Derivatives

Reagent for Various Chemical Transformations

Materials Science Applications of this compound

The utility of this compound extends into materials science, where it serves as a monomer or building block for high-performance materials. smolecule.com Its derivatives are integral to the development of liquid crystal materials that exhibit negative dielectric anisotropy. tandfonline.com These liquid crystals are essential for specific types of display technologies. tandfonline.com Three distinct groups of liquid crystalline derivatives have been synthesized from this compound, enabling the formulation of practical nematic compositions with large negative dielectric anisotropy (-5) and relatively low viscosity. tandfonline.com

Additionally, this compound is used as a versatile monomer in the creation of phthalonitrile-based resins with exceptionally high thermal stability. dntb.gov.uaresearcher.life These thermosetting polymers are known for their high glass transition temperatures (often exceeding 400°C), high decomposition temperatures, and excellent fire-retardant characteristics, making them suitable for use as structural materials in demanding, high-temperature environments. researchgate.net

Development of Liquid Crystal Materials with Negative Dielectric Anisotropy

Derivatives of this compound have been synthesized and identified as key components in the formulation of liquid crystal materials exhibiting strong negative dielectric anisotropy (Δε). The presence of lateral cyano groups on the core structure is fundamental to achieving this property. Research has demonstrated that by incorporating these derivatives, it is possible to create practical nematic compositions suitable for liquid crystal displays.

For instance, the synthesis of three distinct groups of liquid crystalline derivatives of this compound has been reported. The dielectric anisotropy values for these compounds were estimated by extrapolation to be approximately -20. When about 20 wt% of selected derivatives are mixed with low-viscosity base nematics, it is possible to formulate practical nematic compositions with a dielectric anisotropy of -5 and a viscosity of 40 cP at 20°C. These materials can be used in guest-host display devices that operate at 3 volts with acceptable response times.

Table 1: Properties of Liquid Crystal Materials Derived from this compound

| Derivative Type | Estimated Dielectric Anisotropy (Δε) | Resulting Mixture Property (20 wt% in base nematic) | Application Note |

|---|---|---|---|

| Generic Derivatives | ~ -20 | Δε of -5, Viscosity of 40 cP @ 20°C | Suitable for guest-host displays. |

| 1,4-bis(trans-4-butylcyclohexylcarboxy)benzene derivative | -22 | Contributes to large negative Δε in mixtures. | Enables low driving voltages (3V). |

Building Block for Conducting Polymers

Conducting polymers are a class of materials that merge the electrical properties of metals with the processability of conventional polymers. ijaresm.com The synthesis of these materials often involves the polymerization of monomeric units into a conjugated backbone, which facilitates the movement of charge carriers. ijaresm.com

This compound, with its aromatic structure and redox-active nature, is a valuable building block for such materials. While it is not intrinsically conducting, it can be chemically modified and polymerized to create larger systems with tailored electronic properties. For example, acetylene-terminated derivatives of this compound can be thermally polymerized. This process creates a polymer network without the evolution of volatile by-products, making the resulting materials useful as matrix resins and adhesives. The ability of the hydroquinone moiety to engage in redox reactions is crucial for introducing charge-carrying capacity into the polymer structure.

Phthalonitrile Resins for High-Performance Materials

This compound is a versatile monomer used in the synthesis of phthalonitrile-based thermosetting resins, which are renowned for their exceptional performance under harsh conditions. dntb.gov.uaresearchgate.netresearcher.life These high-performance polymers are characterized by their remarkable thermal stability, with high glass transition temperatures often exceeding 400°C and decomposition temperatures (5% weight loss) that can be over 500°C. researchgate.netmdpi.com

The superior properties of these resins are derived from the curing process, where the nitrile groups undergo polymerization to form a highly crosslinked, three-dimensional network. researchgate.netmdpi.com This network is composed of robust heterocyclic structures, including phthalocyanine and triazine rings. mdpi.com The resulting thermosets exhibit not only outstanding thermal and mechanical properties but also low water absorption and excellent fire retardancy. researchgate.net These characteristics make them essential materials for demanding applications in the aerospace, electronics, and mechanical engineering sectors, where they are used as structural composites, adhesives, and coatings. researchgate.net

Covalent Triazine Frameworks (CTFs) Synthesis

Covalent triazine frameworks (CTFs) are a class of porous organic polymers constructed from aromatic nitrile monomers. hilarispublisher.comhnu.edu.cn These materials are noted for their high thermal and chemical stability, inherent porosity, and tunable properties based on the monomer used. hilarispublisher.comhnu.edu.cn this compound has been successfully employed as a monomer in the synthesis of CTFs. hilarispublisher.comzhangqiaokeyan.com

In one approach, an ionothermal methodology using molten zinc chloride is utilized for the polymerization of dicyano-monomers like this compound. hilarispublisher.com This process results in the formation of triazine-based polymers. Characterization of CTFs synthesized from this compound revealed that the resulting polymers had very small pore sizes, on the order of 230 picometers (2.3 Å). hilarispublisher.com While these specific pores were too small to adsorb gases like nitrogen (N2), carbon dioxide (CO2), and methane (B114726) (CH4), the research served to improve the ionothermal synthesis methodology for CTFs. hilarispublisher.com The nitrogen-rich nature of CTFs makes them promising candidates for applications such as carbon dioxide capture and separation. hnu.edu.cnnih.gov

Electrochemical Applications of this compound

The electrochemical behavior of this compound is central to its application in energy storage and electrochemical sensors. Its ability to undergo reversible oxidation and reduction makes it a prime candidate for use in redox-based technologies.

Redox-Active Materials and Organic Electrodes for Supercapacitors

Supercapacitors are energy storage devices that offer high power density and rapid charge/discharge cycles. mdpi.com Their performance can be significantly enhanced by using electrode materials that exhibit pseudocapacitance, a phenomenon arising from fast and reversible Faradaic (redox) reactions at the electrode surface. mdpi.comnih.gov

Electrochemical Oxidation and Reduction Studies

The electrochemical properties of this compound and its derivatives have been investigated using techniques such as cyclic voltammetry (CV). oup.comacs.orgscirp.org These studies provide insight into the electron transfer capabilities of the molecules. The voltammetric response of this compound has been monitored on electrodes like activated glassy carbon. acs.org

Studies on non-peripheral thioaryl-substituted subphthalocyanines, which are synthesized using a derivative of this compound, reveal their electron transfer properties. scirp.orgscirp.org The cyclic voltammograms of these complex molecules show multiple reduction and oxidation peaks, indicating that they can readily accept and donate electrons. scirp.orgscirp.org This good electron transfer capability is a desirable property for materials used in applications like dye-sensitized solar cells. scirp.org

Table 2: Electrochemical Potentials of a Thioaryl-Substituted Subphthalocyanine Derivative of this compound

| Process | Peak Potential (V vs. Ag/AgCl) | Electrochemical Characteristic |

|---|---|---|

| Reduction | -1.74 | Reversible |

| Reduction | -1.56 | Reversible |

| Reduction | -1.28 | Reversible |

| Reduction | -1.14 | Reversible |

| Oxidation | +0.62 | Reversible |

| Oxidation | +0.90 | Reversible |

Data derived from cyclic voltammetry of a hexakis(thioaryl)subphthalocyanine synthesized via a this compound intermediate. scirp.org

The one-electron redox potentials of quinones, including this compound, have been determined by cyclic voltammetry in acetonitrile (B52724). oup.com Such fundamental electrochemical studies are critical for understanding and designing materials for a wide range of electronic and energy applications.

Use as a Probe in Voltammetric Experiments

This compound (DCHQ) and its derivatives are utilized in voltammetric analysis, which employs a three-electrode system to investigate electrochemical processes. core.ac.uk The redox behavior of these compounds allows them to serve as effective probes in such experiments. Voltammetric studies can reveal the electrochemical properties of DCHQ, including its oxidation and reduction potentials. This information is valuable for understanding its behavior in various chemical and biological systems. The ability of DCHQ to undergo reversible redox reactions makes it a suitable candidate for electrochemical sensing applications.

Role as a Redox Catalyst

This compound can act as a redox catalyst in certain chemical transformations. Its oxidized form, 2,3-dicyano-p-benzoquinone, is a known oxidizing agent. However, the hydroquinone form can participate in catalytic cycles. For instance, its reduced form, 2,3-dicyano-hydroquinone (DDQH2), can be regenerated in the presence of a co-oxidant. academie-sciences.fr This catalytic activity is particularly relevant in aerobic oxidation reactions. academie-sciences.frrsc.org The catalytic cycle involves the oxidation of a substrate by the quinone form, followed by the reoxidation of the resulting hydroquinone by an oxidant like molecular oxygen, often facilitated by a co-catalyst system. academie-sciences.frrsc.org This approach allows for the use of stoichiometric oxidants to be replaced by catalytic amounts of the quinone in combination with a terminal oxidant. researchgate.net

Biological and Biomedical Research Applications of this compound

Fluorescent Dye for Intracellular pH and Calcium Level Determination

This compound (DCHQ) is recognized for its utility as a fluorescent dye in cellular studies. smolecule.com A key application is the determination of intracellular pH. nih.gov Its precursor, 1,4-diacetoxy-2,3-dicyanobenzene (B160749) (ADB), is cell-permeant and, once inside the cell, is hydrolyzed by intracellular esterases to yield the fluorescent DCHQ. nih.gov The fluorescence emission spectrum of DCHQ is sensitive to pH changes, allowing for ratiometric measurements of intracellular pH using techniques like flow cytometry. nih.govannualreviews.org This method offers good reproducibility with a high resolution for pH determination within the physiological range. nih.gov Furthermore, DCHQ has been noted for its application as a dual-emission fluorescent probe for assessing both intracellular pH and calcium levels in avian neural crest cells. smolecule.com

Cell Imaging and Lipid Detection in Biological Tissues

The fluorescent properties of this compound make it a valuable tool for cell imaging. It has been employed to enhance the detection and imaging of lipids within biological tissues. rsc.org Specifically, DCHQ has been optimized for use as a novel matrix in positive-ion matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging. rsc.orgresearchgate.net Its advantageous properties for this application include strong ultraviolet absorption, high chemical stability, and the ability to form uniform, micrometer-sized crystals, which leads to enhanced ionization efficiency for lipid detection. rsc.orgresearchgate.net This has resulted in the improved detection of a greater number of lipids in tissues such as mouse brain and germinating Chinese yew seeds compared to conventional matrices. nih.gov

Precursor for Biologically Active Molecules

This compound serves as a versatile precursor in the synthesis of various biologically relevant molecules. It is a key starting material for the preparation of phthalonitrile derivatives. smolecule.com These derivatives, in turn, can be used to synthesize more complex structures like phthalocyanines, which have applications in various fields. Triflation of this compound yields a bis-triflate derivative that readily undergoes nucleophilic aromatic substitution reactions with thiols, leading to 3,6-bis(alkylsulfanyl) and 3,6-bis(arylsulfanyl)phthalonitriles. grafiati.com These compounds are precursors to phthalocyanine derivatives with specific spectroscopic properties. grafiati.com

DNA Binding Studies with Charge Transfer Complexes

Charge transfer (CT) complexes involving quinones, such as derivatives of this compound, have been investigated for their interactions with DNA. acs.org These studies are significant for understanding the potential mechanisms of action for new therapeutic agents. The interaction between a CT complex and calf thymus DNA can be studied using techniques like UV-visible spectroscopy. acs.orgnih.gov The binding mode of these complexes to DNA is often found to be intercalative, where the molecule inserts itself between the base pairs of the DNA double helix. acs.orgnih.gov The stability of this interaction is quantified by a binding constant, with higher values indicating a stronger affinity. For example, a charge transfer complex of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a related compound, showed a strong binding constant with DNA. nih.gov Such studies provide initial insights into the potential for these compounds to act as pharmaceutical drugs. nih.govnih.gov

Environmental Applications of this compound Derivatives

The environmental applications of compounds derived from this compound are an emerging area of interest, particularly concerning the remediation of contaminated sites.

Phytoremediation is an environmental cleanup technology that utilizes living plants to remove, degrade, or contain hazardous contaminants from soil, water, or air. wikipedia.orgresearchgate.net This plant-based approach is considered cost-effective and environmentally friendly. wikipedia.orgresearchgate.net Key processes in phytoremediation include phytoextraction, where plants absorb contaminants through their roots and accumulate them in their harvestable biomass, and phytostabilization, where plants are used to reduce the mobility and bioavailability of contaminants in the soil. wikipedia.orgclu-in.org

While the principles of phytoremediation are well-established for various contaminants, including heavy metals, specific research directly investigating the use of this compound derivatives in these processes is not extensively documented in available literature. fortunejournals.comresearchgate.netnih.gov However, the fundamental mechanisms of phytoremediation offer a theoretical framework for potential applications. For instance, compounds capable of chelating heavy metals can enhance their uptake by plants. researchgate.netnih.gov Amino acids and organic acids are known to form complexes with metal ions, facilitating their transport into plant tissues. nih.gov Theoretically, derivatives of this compound engineered with appropriate functional groups could act as chelating agents to enhance the phytoextraction of heavy metals from contaminated soils. Further research would be required to explore this potential application.

Supramolecular Chemistry and Crystal Engineering with this compound

This compound is a pivotal starting material for creating larger, more complex molecules that are instrumental in the fields of supramolecular chemistry and crystal engineering. worldscientific.comedelweisspublications.com Its chemical reactivity allows it to be converted into various phthalonitrile derivatives, which then serve as fundamental units for constructing elaborate, self-assembling architectures. worldscientific.comedelweisspublications.com

The true value of this compound in supramolecular chemistry lies in its role as a precursor to larger macrocyclic compounds like phthalocyanines and porphyrazines. edelweisspublications.comresearchgate.net These disc-shaped molecules have a strong tendency to self-assemble through intermolecular π-π stacking interactions, forming ordered, column-like structures. edelweisspublications.com

The synthesis typically begins with the modification of this compound, for instance, through O-alkylation to produce 3,6-dialkoxyphthalonitriles. worldscientific.commdpi.com These substituted phthalonitriles are then cyclized, often in the presence of a metal salt, to form octasubstituted phthalocyanine derivatives. worldscientific.comedelweisspublications.com These resulting macrocycles are the primary building blocks for creating functional supramolecular systems. researchgate.net For example, porphyrazines bearing pyridyl groups, derived from this compound alkylation products, have been extensively studied as molecular components for building supermolecular structures through metal ion coordination. researchgate.net

| Precursor Derived from this compound | Resulting Supramolecular Structure | Key Finding/Application |

|---|---|---|

| 3,6-Dialkoxyphthalonitriles | Octasubstituted Phthalocyanines | Forms self-assembled architectures through π-π stacking, useful in materials science. edelweisspublications.com |

| 3,6-bis(4-fluorobutoxy)benzene-1,2-dicarbonitrile | Tribenzoporphyrazinatozinc(II) derivatives | Studied for use as building blocks in nanotechnology. researchgate.net |

| 2,3-Dicyano-1,4-bis{2-2-[(2-hydroxyethoxy)-ethoxy]-ethoxy}benzene | Copper-Phthalocyanine Core Acrylate Block Copolymer | Forms amphiphilic block copolymers with a phthalocyanine core, exhibiting self-assembly properties. edelweisspublications.com |

Derivatives of this compound are crucial in the design of sophisticated ligands for metal complexation, most notably in the synthesis of metallophthalocyanines. worldscientific.comworldscientific.com The process involves converting this compound into a substituted phthalonitrile, which then undergoes a template cyclotetramerization reaction around a central metal ion to form a stable metal complex. worldscientific.commdpi.com

A key synthetic strategy involves the triflation of this compound to create a bis-triflate derivative. worldscientific.comgrafiati.comgrafiati.com This intermediate is highly reactive and susceptible to substitution reactions with nucleophiles like thiols, leading to the formation of 3,6-bis(alkylsulfanyl) or 3,6-bis(arylsulfanyl)phthalonitriles. worldscientific.comgrafiati.com These sulfur-substituted phthalonitriles serve as ligands that, upon complexation with metals, yield phthalocyanines with unique electronic properties. worldscientific.com

These metal complexes are of significant research interest because their properties, such as light absorption, can be finely tuned. Phthalocyanine derivatives obtained from this compound precursors typically exhibit a Q-band absorption that is strongly shifted to longer wavelengths (bathochromic shift), a characteristic that is highly sensitive to the specific metal ion coordinated within the macrocycle. worldscientific.comgrafiati.comgrafiati.com For instance, researchers have synthesized a series of 15 phthalocyanines from this compound derivatives, noting that a lead-containing complex exhibited a Q-band absorption maximum at 857 nm, well into the near-infrared region. worldscientific.com This tunability makes these complexes valuable for applications such as photosensitizers or in optical data storage. worldscientific.com

| Phthalocyanine Ligand Precursor | Metal Ion | Resulting Complex Type | Key Research Finding |

|---|---|---|---|

| 3,6-bis(alkylsulfanyl)phthalonitriles | Europium (Eu) | Bis/tris(phthalocyaninato) europium double- and triple-decker complexes | Formation of complex sandwich-type supramolecular structures. worldscientific.com |

| 1,2-dicyanobenzene-3,6-thiophenols | Lead (Pb) | 1,4,8,11,15,18,22,25-octakis(thiophenylmethyl)phthalocyaninate lead | Shows a strong Q-band absorption in the near-infrared region at 857 nm. worldscientific.com |

| 3,6-bis(trifluoromethanesulfonyloxy)phthalonitrile | Zinc (Zn) | Zinc(II) phthalocyanines with ester-alkyloxy substituents | Synthesized for potential application in photodynamic therapy, showing promising photophysical properties. researchgate.net |

| Mixture of ester- and thiophenyl-dicyanobenzene derivatives | Zinc (Zn) | Distorted zinc phthalocyanine (Zn6PTPc) | Designed for near-infrared photochemical internalization applications. nih.gov |

| 3,6-dialkoxyphthalonitrile | Cobalt (Co) | Octaalkoxyphthalocyanine cobalt(II) complexes | Investigated for solution-processable carbon dioxide reduction electrocatalysis. mdpi.com |

Challenges and Future Directions in 2,3 Dicyanohydroquinone Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2,3-Dicyanohydroquinone has traditionally faced challenges related to harsh reaction conditions and the use of toxic reagents. Current research is focused on creating more efficient and environmentally benign synthetic pathways.

A notable advancement is a method starting from p-benzoquinone, which is first converted to the intermediate 2,3-diformyl hydroquinone (B1673460) through a urotropine acylation reaction. google.com This intermediate then undergoes an oximation and elimination reaction with hydroxylamine (B1172632) hydrochloride to yield this compound. google.com This process is considered safer and more environmentally friendly as it avoids the generation of extremely toxic substances, making it suitable for industrial-scale production. google.com The use of organic acids like polyphosphoric acid, acetic acid, or trifluoroacetic acid as solvents provides an acidic environment and shows good compatibility with the reactants. google.com

Different solvent and reagent concentrations have been shown to affect the final yield, as detailed in the table below.

| Solvent | Starting Material (2,3-diformylhydroquinone) | Reagents | Reaction Time (hours) | Yield (%) |

| Formic Acid | 0.7198 mol | 50g Sodium Formate, 125g Hydroxylamine Hydrochloride | 7 | 84.7 |

| Formic Acid | 0.511 mol | 50g Sodium Formate, 50g Hydroxylamine Hydrochloride | 3 | 64.4 |

| Acetic Acid | 0.865 mol | 30g Sodium Formate, 75g Hydroxylamine Hydrochloride | 6 | 87.5 |

Exploration of Novel Derivatives and Their Unique Properties

A significant area of research involves the synthesis of novel derivatives of this compound to access a wider range of properties and applications. The core structure of this compound serves as a versatile platform for chemical modification.

Triflation of this compound to produce its bis-triflate derivative has been a key strategy. worldscientific.comresearchgate.networldscientific.com This derivative is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions and cross-coupling reactions. worldscientific.comresearchgate.networldscientific.com For instance, it readily reacts with thiols to form 3,6-bis(alkylsulfanyl) and 3,6-bis(arylsulfanyl)phthalonitriles. worldscientific.comresearchgate.net These sulfur-containing derivatives are precursors to phthalocyanines that exhibit a strong bathochromic shift in their Q-band absorption, a property highly sensitive to the central metal ion. worldscientific.comresearchgate.net

Furthermore, the bis-triflate derivative is an excellent precursor for cross-coupling reactions like the Suzuki and Negishi reactions. worldscientific.comworldscientific.com The Negishi coupling, using alkylzinc halide derivatives, has been employed to synthesize 3,6-dialkylphthalonitriles with yields ranging from 40% to 70%. worldscientific.comworldscientific.com Suzuki coupling reactions have been used to prepare 3,6-diarylphthalonitriles with yields around 65-70%. worldscientific.comresearchgate.networldscientific.com

Researchers have also explored the synthesis of halogenated derivatives. For example, monobromo and dibromo derivatives of 3,6-dibutoxyphthalonitrile (B1309115) have been prepared from this compound, opening pathways for further functionalization through cross-coupling at the brominated sites. worldscientific.comresearchgate.net A novel method for the synthesis of 1,4-diamyloxy-5,6,7,8-multisubstituted-2,3-dicyanonaphthalenes starts with the dibromination of this compound. thieme-connect.com

The exploration of these derivatives has led to the development of materials with unique properties, such as liquid crystals with large negative dielectric anisotropy. google.com

Advanced Characterization Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure-property relationships in this compound and its derivatives is crucial for designing new materials with tailored functionalities. Advanced characterization techniques are instrumental in providing these insights.

Spectroscopic and Diffraction Techniques: